molecular formula C18H17N3O8 B4119763 dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate

dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate

Cat. No. B4119763
M. Wt: 403.3 g/mol
InChI Key: UFMIOTLUNYWBSV-UHFFFAOYSA-N
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Description

Dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate, also known as DNTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate in OFETs involves the movement of charge carriers through the material. dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate has a highly ordered crystal structure, which allows for efficient charge transport along the direction of the crystal axis. This results in high charge mobility and improved performance of OFETs.
Biochemical and Physiological Effects
While dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate has primarily been studied for its applications in electronics, there is limited research on its biochemical and physiological effects. However, some studies have suggested that dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate may have antimicrobial properties and could potentially be used in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate is its excellent charge transport properties, which make it a promising candidate for use in various electronic devices. However, one limitation of dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate is its relatively low solubility in common solvents, which can make it difficult to work with in lab experiments.

Future Directions

There are several potential future directions for research on dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate. One area of focus could be on developing new methods for synthesizing dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate that improve its solubility and make it easier to work with in lab experiments. Another area of focus could be on exploring the potential antimicrobial properties of dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate and its potential use in the development of new antibiotics. Additionally, further research could be done to explore the potential applications of dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate in other fields, such as catalysis and energy storage.

Scientific Research Applications

Dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate has been studied extensively for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. In particular, dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate has been shown to have excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and organic solar cells.

properties

IUPAC Name

dimethyl 2-[(2-methoxy-4-nitrophenyl)carbamoylamino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O8/c1-27-15-9-11(21(25)26)5-7-13(15)19-18(24)20-14-8-10(16(22)28-2)4-6-12(14)17(23)29-3/h4-9H,1-3H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMIOTLUNYWBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-{[(2-methoxy-4-nitrophenyl)carbamoyl]amino}benzene-1,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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